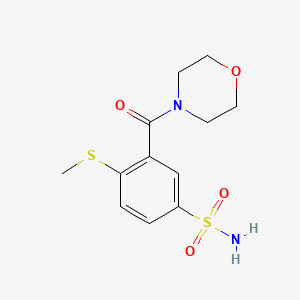

4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide often involves the formation of morpholine derivatives, which are synthesized from vicinal amino alcohols, oxiranes, and aziridines. These methods highlight the versatility of morpholines in organic chemistry, serving as catalysts, auxiliaries, biologically active substances, and building blocks (Palchikov, 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of the morpholine ring and its contribution to the molecule's stability and reactivity. The structure of morpholine derivatives, including 4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide , plays a crucial role in determining their chemical properties and potential applications in various fields (Asif & Imran, 2019).

Applications De Recherche Scientifique

PI3K Inhibitors for Treatment of Cough or Idiopathic Pulmonary Fibrosis : The use of phosphatidylinositol 3-kinase inhibitors closely related to 4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide for the treatment of idiopathic pulmonary fibrosis and cough is discussed. The in vitro data support these utilities, with one compound undergoing a dose-finding Phase I study in patients with idiopathic pulmonary fibrosis (Norman, 2014).

Antioxidant and Enzyme Inhibitory Properties : A study on benzenesulfonamides incorporating 1,3,5-triazine moieties, similar in structure to the compound of interest, showed moderate antioxidant activity and significant inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Carbonic Anhydrase Inhibitors for Cancer Treatment : Ureido benzenesulfonamides, including those with 1,3,5-triazine moieties similar to the query compound, have been investigated as inhibitors of human carbonic anhydrase isoforms, which are relevant in diseases like glaucoma, epilepsy, obesity, and cancer. These compounds showed potent inhibition, particularly against the membrane-bound tumor-associated isoform hCA IX, suggesting potential as anticancer agents (Lolak et al., 2019).

Ionic Liquids with Morpholinium Salts : A study on the synthesis of 4-benzyl-4-methylmorpholinium salts, which are structurally related to the compound of interest, investigated their physicochemical properties, cytotoxicity, and biodegradability. These compounds exhibited moderate or low toxicity and were explored as new biomass solvents (Pernak et al., 2011).

Thiourea Derivatives for Antimycobacterial Activity : Thiourea derivatives bearing a benzenesulfonamide moiety have shown promising activity against Mycobacterium tuberculosis. The structure-activity relationship analysis indicated that certain moieties enhance potency, suggesting potential for developing antituberculosis drugs (Ghorab et al., 2017).

Inhibitors of Kynurenine 3-Hydroxylase : N-(4-Phenylthiazol-2-yl)benzenesulfonamides, related to the compound of interest, have been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme is crucial in the kynurenine pathway, implicated in neurodegenerative diseases. The synthesized compounds showed potent inhibition and increased kynurenic acid in the brain (Röver et al., 1997).

Propriétés

IUPAC Name |

4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S2/c1-19-11-3-2-9(20(13,16)17)8-10(11)12(15)14-4-6-18-7-5-14/h2-3,8H,4-7H2,1H3,(H2,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMWRIMQGNYHJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(2-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4620362.png)

![ethyl 4-[({2-[(2,4,5-trichlorophenoxy)acetyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4620378.png)

![methyl 4,5-dimethoxy-2-[(methoxycarbonyl)amino]benzoate](/img/structure/B4620379.png)

![1-(2-chlorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4620393.png)

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4620403.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4620409.png)

![1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B4620412.png)

![methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4620420.png)

![(2-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4620425.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dichloro-2-pyridinyl)-2-furamide](/img/structure/B4620433.png)

![N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4620439.png)

![6-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4620455.png)